1-Pent-4-ynylimidazole
Description
1-Pent-4-ynylimidazole is an imidazole derivative characterized by a pentynyl substituent at the N1 position of the heterocyclic ring. The pentynyl group consists of a five-carbon chain terminating in an alkyne functionality, which confers unique reactivity, particularly in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Imidazole derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their aromatic stability, hydrogen-bonding capacity, and tunable electronic properties.
Properties
CAS No. |
110528-65-9 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1-pent-4-ynylimidazole |
InChI |
InChI=1S/C8H10N2/c1-2-3-4-6-10-7-5-9-8-10/h1,5,7-8H,3-4,6H2 |
InChI Key |
UVETWMSLYHVMAQ-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CN=C1 |
Canonical SMILES |
C#CCCCN1C=CN=C1 |
Synonyms |
1H-Imidazole,1-(4-pentynyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one
- Structure : Features a ketone group at the pentenyl chain terminus and an iodine atom at the C5 position of the imidazole ring.
- Molecular Weight : ~292.09 g/mol (calculated).
- Reactivity : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the α,β-unsaturated ketone may undergo Michael additions or Diels-Alder cyclizations.
- Applications : Useful in synthesizing bioactive molecules or labeled compounds for imaging studies .
1-[1-(Phenylmethyl)pentyl]imidazole (CAS 61019-72-5)
- Structure : Contains a benzyl-substituted pentyl chain at N1, introducing significant steric bulk and aromaticity.
- Molecular Weight : 228.1628 g/mol (exact mass) .
- Polar Surface Area (PSA) : 17.82 Ų, indicating moderate polarity .
2-(4-Methyl-1H-imidazol-5-yl)ethanamine
- Structure : Ethylamine side chain at C5, with a methyl group at C4.
- Reactivity : The primary amine enables salt formation or conjugation with carboxylic acids, while the methyl group modulates steric effects.
- Applications : Structural motifs like this are common in histamine receptor ligands (e.g., Astemizole derivatives) .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Functional Groups | PSA (Ų) | Key Reactivity/Applications |
|---|---|---|---|---|
| 1-Pent-4-ynylimidazole | ~134.09 | Terminal alkyne | ~30.7* | Click chemistry, polymer precursors |
| 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one | ~292.09 | Iodo, α,β-unsaturated ketone | N/A | Cross-coupling, bioactive synthesis |
| 1-[1-(Phenylmethyl)pentyl]imidazole | 228.16 | Benzyl, pentyl chain | 17.82 | Lipophilic drug candidates |
| 2-(4-Methyl-1H-imidazol-5-yl)ethanamine | ~139.18 | Ethylamine, methyl | ~46.2* | Pharmacological ligands |
Key Findings and Implications
Reactivity Differences :
- The alkyne in this compound offers orthogonal reactivity compared to the iodinated or benzyl-substituted analogs, favoring modular synthesis approaches.
- Ethylamine-containing derivatives (e.g., 2-(4-methyl-1H-imidazol-5-yl)ethanamine) prioritize biological interactions over synthetic versatility .
Physicochemical Trade-offs :
- Benzyl substitution increases molecular weight and lipophilicity, which may enhance pharmacokinetic properties but reduce aqueous solubility .
- Terminal alkynes and amines introduce higher polarity, impacting solubility and solid-state stability.
Synthesis Challenges :
- Hazard management (e.g., handling iodinated intermediates or alkynes) requires rigorous risk assessments, as emphasized in .
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